molecular formula C18H15FN2O2S B2965543 6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1207025-89-5

6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2965543
CAS No.: 1207025-89-5
M. Wt: 342.39
InChI Key: LQJFYRLFDJUPSM-UHFFFAOYSA-N
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Description

6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is a complex organic compound that belongs to the class of benzothiazines. Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiazine core, followed by the introduction of the fluoro and isopropyl groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar compounds include other benzothiazine derivatives, such as:

  • 6-chloro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile
  • 6-bromo-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile lies in its specific substituents, which can influence its reactivity and potential applications.

Properties

IUPAC Name

6-fluoro-1,1-dioxo-4-(4-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-3-6-15(7-4-13)21-11-16(10-20)24(22,23)18-8-5-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFYRLFDJUPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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